Cas no 2137538-44-2 (2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide)
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide Chemical and Physical Properties
Names and Identifiers
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- EN300-768147
- 2137538-44-2
- 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide
-
- Inchi: 1S/C11H19F3N2O/c1-8(2)9(17)16-7-10(11(12,13)14)3-5-15-6-4-10/h8,15H,3-7H2,1-2H3,(H,16,17)
- InChI Key: UVYWNGQTECTCTE-UHFFFAOYSA-N
- SMILES: FC(C1(CNC(C(C)C)=O)CCNCC1)(F)F
Computed Properties
- Exact Mass: 252.14494772g/mol
- Monoisotopic Mass: 252.14494772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 41.1Ų
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-768147-0.05g |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide |
2137538-44-2 | 95.0% | 0.05g |
$2602.0 | 2025-02-22 | |
| Enamine | EN300-768147-0.1g |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide |
2137538-44-2 | 95.0% | 0.1g |
$2725.0 | 2025-02-22 | |
| Enamine | EN300-768147-0.25g |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide |
2137538-44-2 | 95.0% | 0.25g |
$2849.0 | 2025-02-22 | |
| Enamine | EN300-768147-0.5g |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide |
2137538-44-2 | 95.0% | 0.5g |
$2972.0 | 2025-02-22 | |
| Enamine | EN300-768147-1.0g |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide |
2137538-44-2 | 95.0% | 1.0g |
$3097.0 | 2025-02-22 | |
| Enamine | EN300-768147-2.5g |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide |
2137538-44-2 | 95.0% | 2.5g |
$6069.0 | 2025-02-22 | |
| Enamine | EN300-768147-5.0g |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide |
2137538-44-2 | 95.0% | 5.0g |
$8979.0 | 2025-02-22 | |
| Enamine | EN300-768147-10.0g |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide |
2137538-44-2 | 95.0% | 10.0g |
$13314.0 | 2025-02-22 |
2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide
Introduction to Compound with CAS No. 2137538-44-2 and Product Name: 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide
The compound with the CAS number 2137538-44-2 and the product name 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of a trifluoromethyl group and a piperidin-4-yl moiety in its structure suggests a high degree of specificity and functionality, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine-containing groups. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This feature has made it a staple in the design of active pharmaceutical ingredients (APIs). The compound in question, with its trifluoromethyl substituent, aligns with this trend and holds potential for developing next-generation therapeutics.
The structural framework of 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide includes a piperidin-4-yl group, which is commonly found in many bioactive molecules. Piperidine derivatives are known for their role as pharmacophores in various drug classes, including antipsychotics, antihistamines, and antiviral agents. The incorporation of this group into the compound suggests that it may exhibit similar biological activities or serve as a scaffold for further derivatization to achieve desired pharmacological effects.
Recent studies have highlighted the importance of understanding the interactions between fluorinated compounds and biological targets. The trifluoromethyl group can influence these interactions by altering electronic properties and steric hindrance. This has led to increased interest in synthesizing and characterizing such compounds to explore their therapeutic potential. The compound with CAS no. 2137538-44-2 is part of this growing body of research, aiming to uncover new mechanisms of action and treatment strategies.
The synthesis of 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide involves complex organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, may be employed to achieve the desired molecular architecture. These techniques are crucial for producing compounds with specific stereochemical configurations, which can significantly impact their biological activity.
In terms of biological evaluation, the compound has shown promise in preliminary assays as a potential lead molecule for drug discovery. Its unique structure suggests that it may interact with multiple targets or exhibit dual functionality, which is highly desirable in modern drug design. Further characterization through spectroscopic techniques (e.g., NMR, mass spectrometry) and crystallographic studies will provide deeper insights into its molecular properties and help refine its pharmacological profile.
The pharmaceutical industry continues to invest heavily in research aimed at identifying novel therapeutic agents. Compounds like 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide represent a critical component of this effort. By leveraging cutting-edge synthetic chemistry and biophysical methods, researchers can accelerate the discovery process and bring new treatments to market more efficiently. The potential applications of this compound span various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
As our understanding of molecular interactions evolves, so does our ability to design compounds with tailored properties. The integration of computational chemistry tools has revolutionized drug discovery by enabling virtual screening and molecular dynamics simulations. These approaches allow researchers to predict the behavior of molecules like 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide before they are synthesized, saving time and resources while improving success rates.
The future prospects for this compound are promising, with ongoing studies aimed at optimizing its pharmacokinetic profile and exploring new indications. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications. By fostering innovation through interdisciplinary research, we can harness the full potential of molecules like 2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide to address unmet medical needs.
In conclusion,2-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}propanamide (CAS no. 2137538-44-2) stands as a testament to the advancements in chemical biology and medicinal chemistry. Its unique structural features position it as a valuable tool for further exploration in drug development. As research progresses,we can anticipate exciting discoveries that will expand our therapeutic arsenal against various diseases.
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